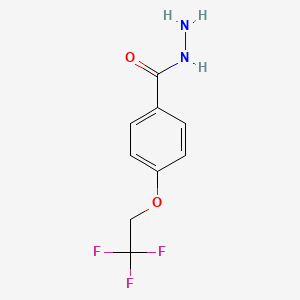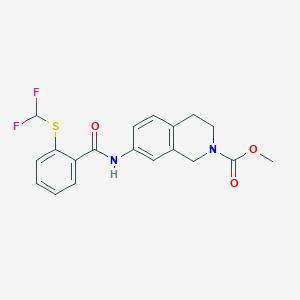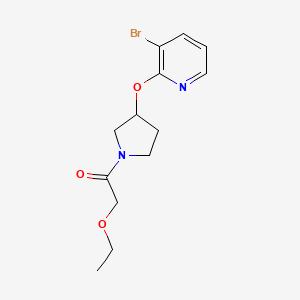
8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives is well-documented in the provided papers. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps with a total yield of 63.69% . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate is described, which serves as an intermediate in the production of antibacterial fluoroquinolones . These methods could potentially be adapted for the synthesis of 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by spectral analysis, including NMR and mass spectrometry. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were characterized by their NMR and mass spectral data . Similarly, substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its derivatives were assigned structures based on microanalytical and spectral data . These analytical techniques would be essential for confirming the structure of this compound.
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize quinoline derivatives. For example, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of an aldehyde followed by amide coupling reactions . In another study, the synthesis of thiazepinoquinoline derivatives includes steps such as PPA-catalyzed thermal lactamization and reduction of nitro precursors . These reactions provide a basis for understanding the types of chemical transformations that might be applicable to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. Quinoline derivatives often exhibit significant biological activity, which is influenced by their physical and chemical properties such as solubility, stability, and reactivity. The presence of halogen atoms can affect these properties, potentially making the compound a candidate for pharmaceutical applications. The papers provided do not detail the physical properties of the compounds studied, but such properties are typically determined through experimental measurements and are crucial for the development of drug candidates .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
- The synthesis of new 8-nitrofluoroquinolone derivatives, including the process of introducing substituted primary amine appendages to explore their antibacterial properties, highlighted the potential of fluoroquinolone derivatives against gram-positive and gram-negative strains. Compounds showed significant activity against S. aureus, indicating the importance of lipophilic groups in enhancing activity against gram-positive strains (Al-Hiari et al., 2007).
Novel Antibacterial and Anticancer Agents
- Research on tetracyclic fluoroquinolones as antibacterial and anticancer agents identified compounds with promising in vitro antimicrobial and antiproliferative activity, suggesting dual acting anticancer and antibacterial chemotherapeutics potential (Al-Trawneh et al., 2010).
Antioxidative or Prooxidative Effects
- Studies on 4-hydroxyquinoline derivatives revealed that their antioxidative or prooxidative effect on free-radical-initiated hemolysis of erythrocytes depends on their distributive status, indicating the complexity of their interaction with biological systems (Liu et al., 2002).
Antimycobacterial Activity
- A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed significant antitubercular activity against M. tuberculosis H37Rv, highlighting the potential for developing new antitubercular agents (Marvadi et al., 2020).
OLED Performance
- Comparative studies on OLED performances of chloro and fluor substituted Zn(II) 8-hydroxyquinolinates demonstrated how the substitution affects device performance, offering insights into material design for improved electronic devices (Huo et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
8-chloro-5-fluoroquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2.ClH/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7;/h1-4H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROJRFTVDHXMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Cl)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)


![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)
![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2534436.png)